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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267 Get Quote

This technical guide provides a comprehensive overview of the pharmacokinetic properties,

specifically the half-life and plasma clearance, of ACP-5862. ACP-5862 is the primary and

pharmacologically active metabolite of Acalabrutinib, a second-generation, irreversible Bruton

tyrosine kinase (BTK) inhibitor.[1][2][3] This document is intended for researchers, scientists,

and drug development professionals, offering detailed data, experimental methodologies, and

relevant pathway visualizations.

Pharmacokinetic Profile of ACP-5862
ACP-5862 is formed through CYP3A-mediated oxidation of the parent drug, Acalabrutinib.[4] It

is a potent covalent inhibitor of BTK, contributing significantly to the overall clinical efficacy of

Acalabrutinib.[3][5] The mean exposure to ACP-5862 is approximately two- to three-fold higher

than that of Acalabrutinib itself, although its potency for BTK inhibition is about 50% less than

the parent compound.[1][2][6]

The following table summarizes the key pharmacokinetic parameters for ACP-5862 in plasma,

with comparative data for Acalabrutinib.
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Parameter ACP-5862 Acalabrutinib Source

Half-Life (t½) 6.9 hours 0.9 - 1.0 hours [1][2][6]

3.5 hours [2]

Clearance (CL/F)
21.9 L/h (95% CI:

19.5-24.0)

169 L/h (95% CI: 159-

175)
[7]

13 L/h 71 L/h [2]

Intrinsic Clearance 23.6 µL/min per mg Not Specified [5]

Time to Peak (Tmax)
1.6 hours (range: 0.9-

2.7)

0.9 hours (range: 0.5-

1.9)
[2]

Volume of Distribution

(Vd)

38.5 L (Central) 38.4 L

(Peripheral)

33.1 L (Central) 226 L

(Peripheral)
[7]

~67 L (Vdss) ~101 L (Vdss) [2]

Plasma Protein

Binding
98.6% 97.5% [1][2]

Experimental Protocols
The pharmacokinetic data presented were primarily derived from population pharmacokinetic

(PopPK) modeling and non-compartmental analysis of data from multiple clinical trials.

The pharmacokinetics of Acalabrutinib and ACP-5862 were characterized using a non-linear

mixed-effects modeling approach.[7]

Data Collection: Data were pooled from numerous Phase I/II trials involving both healthy

adult volunteers and patients with B-cell malignancies.[7] This included a substantial number

of concentration-time samples for both Acalabrutinib and ACP-5862 (e.g., 11,196 for

Acalabrutinib and 1,068 for ACP-5862 in one analysis).[7]

Model Structure: The pharmacokinetics of both analytes were effectively described using

two-compartment disposition models.[7] Acalabrutinib's absorption was modeled with

sequential zero- and first-order constants and a lag time.[7] The formation of ACP-5862 was
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defined as the clearance of Acalabrutinib multiplied by the fraction metabolized, with its

elimination characterized by first-order kinetics.[8]

Covariate Analysis: A full covariate approach was employed to assess the influence of

various factors on the pharmacokinetic parameters.[7] Investigated covariates included body

weight, age, sex, race, health status (healthy vs. patient), hepatic and renal function, and co-

administration of acid-reducing agents.[7] While some factors were statistically significant,

none were found to cause clinically meaningful changes in drug exposure, supporting a

fixed-dosing regimen.[7][8]

Plasma concentrations of Acalabrutinib and ACP-5862 were measured using validated

analytical methods.

Sample Analysis: Plasma samples were analyzed to determine drug concentrations at

various time points after administration.

Quantification: The nominal plasma concentration range for quantification was 1 to 1000

ng/mL for Acalabrutinib and 5 to 5000 ng/mL for ACP-5862.[4]

Non-Compartmental Analysis (NCA): Standard NCA methods were used to calculate key PK

parameters from the concentration-time data, including Cmax, Tmax, AUC (Area Under the

Curve), and t½.[4]

Mandatory Visualizations
Acalabrutinib and its active metabolite, ACP-5862, are potent inhibitors of Bruton tyrosine

kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2] Inhibition

of BTK disrupts downstream signaling required for B-cell proliferation, trafficking, and survival.

[2]
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Caption: B-Cell Receptor signaling pathway showing inhibition of BTK by Acalabrutinib and

ACP-5862.

The determination of pharmacokinetic parameters for ACP-5862 involved a multi-stage

process, heavily reliant on data from clinical trials and subsequent computational analysis.
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Caption: Workflow for Population Pharmacokinetic (PopPK) analysis of ACP-5862.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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